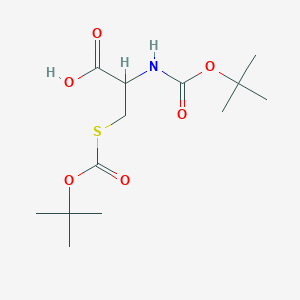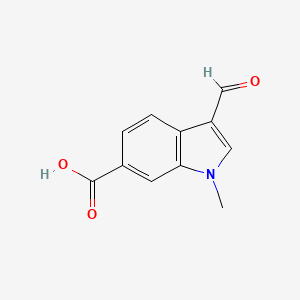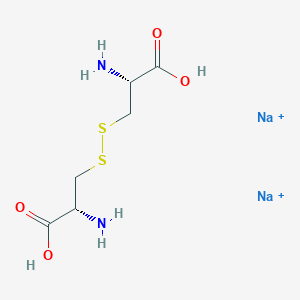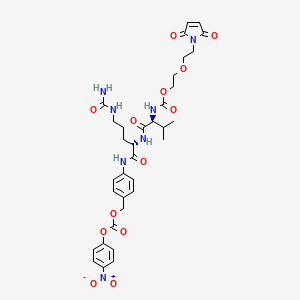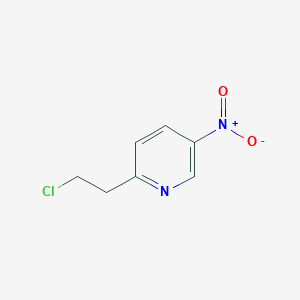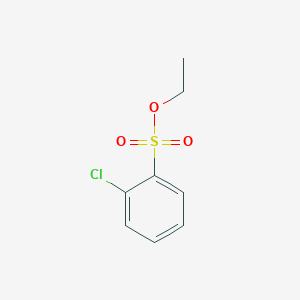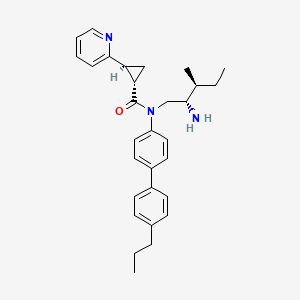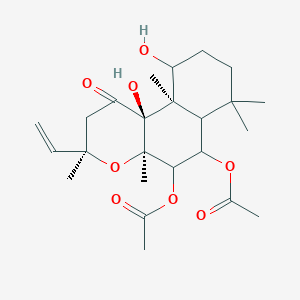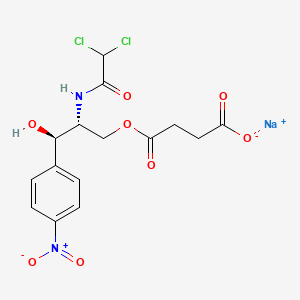![molecular formula C28H30O15 B12432340 Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
Acacetin 7-[rhamnosyl-(1->2)-galacturonide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acacetin 7-[rhamnosyl-(1->2)-galacturonide]: is a flavonoid glycoside derived from the fruits of Fortunella japonica . This compound is known for its diverse biological activities and potential therapeutic applications. It has a molecular formula of C28H30O15 and a molecular weight of 606.5 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] typically involves the glycosylation of acacetin with rhamnose and galacturonic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves extraction from natural sources such as the fruits of Fortunella japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
化学反応の分析
Types of Reactions: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] .
科学的研究の応用
Chemistry: In chemistry, Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is used as a reference standard for the identification and quantification of flavonoids in natural products .
Biology: In biological research, this compound is studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation .
Medicine: In medicine, Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: In the industry, this compound is used in the formulation of dietary supplements and nutraceuticals due to its health benefits .
作用機序
The mechanism of action of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves the modulation of various molecular targets and pathways. It exerts its effects by:
Inhibiting the p38 MAPK signaling pathway: This leads to reduced inflammation and cancer cell proliferation.
Suppressing NF-κB and AP-1 binding activity: This results in decreased expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA), which are involved in cancer cell invasion and metastasis.
類似化合物との比較
Acacetin 7-O-α-L-rhamnopyranosyl (1–2) β-D-xylopyranoside: Another glycosylated flavonoid with similar biological activities.
Linarin (Acacetin 7-O-rhamnosyl(1’′′→6′′)glucoside): A glycosylated flavone with potent bioactivities.
Uniqueness: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and therapeutic potential .
特性
分子式 |
C28H30O15 |
|---|---|
分子量 |
606.5 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O15/c1-10-19(31)20(32)23(35)27(39-10)43-25-22(34)21(33)24(26(36)37)42-28(25)40-13-7-14(29)18-15(30)9-16(41-17(18)8-13)11-3-5-12(38-2)6-4-11/h3-10,19-25,27-29,31-35H,1-2H3,(H,36,37)/t10-,19-,20+,21+,22-,23+,24-,25+,27-,28+/m0/s1 |
InChIキー |
TUDSTNCBSGYJRS-XUJHGRLLSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)
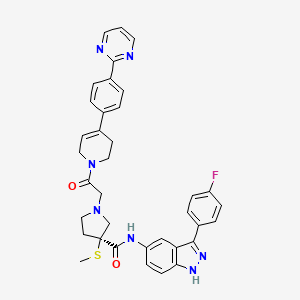
![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
